BenchChemオンラインストアへようこそ!

Cinolazepam

Sleep architecture Polysomnography REM sleep

Source high-purity Cinolazepam (≥98%) as a critical analytical reference material for forensic toxicology, sleep polysomnography, and drug metabolism research. This 1,4-benzodiazepine hypnotic (OX-373, Gerodorm) offers a reproducible 9-hour elimination half-life and 90–100% oral bioavailability, providing a reliable comparator for intermediate-acting hypnotic PK/PD modeling. Its simplified metabolic profile—just three hepatocyte-derived metabolites (glucuronides and N-(hydroxyethyl) derivatives) versus flurazepam's six—minimizes analytical interference in LC-HRMS and GC-MS method development. Clinically validated to preserve S3, S4, and SREM sleep architecture at 40 mg, making it ideal for studies of next-day cognitive function and sleep-dependent memory consolidation. Secure batch-tested supply for labs requiring compound-specific validation that generic benzodiazepine substitution cannot provide.

Molecular Formula C18H13ClFN3O2
Molecular Weight 357.8 g/mol
CAS No. 75696-02-5
Cat. No. B1669062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinolazepam
CAS75696-02-5
Synonyms7-chloro-5-(2-fluorophenyl)-2,3-dihydro-3-hydroxy-2-oxo-1H-1,4-benzodiazepine-1-propionitrile
cinolazepam
OX-373
Molecular FormulaC18H13ClFN3O2
Molecular Weight357.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC(C(=O)N(C3=C2C=C(C=C3)Cl)CCC#N)O)F
InChIInChI=1S/C18H13ClFN3O2/c19-11-6-7-15-13(10-11)16(12-4-1-2-5-14(12)20)22-17(24)18(25)23(15)9-3-8-21/h1-2,4-7,10,17,24H,3,9H2
InChIKeyXAXMYHMKTCNRRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1.20e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cinolazepam (CAS 75696-02-5) for Sleep Research: A High-Purity Benzodiazepine Hypnotic Reference Standard


Cinolazepam, also known as OX-373 and marketed as Gerodorm, is a 1,4-benzodiazepine derivative developed as a hypnotic agent [1]. This compound exhibits an elimination half-life of approximately 9 hours in humans [2], placing it within the intermediate-acting benzodiazepine category. It binds to central benzodiazepine receptors on the GABA-A receptor complex, allosterically potentiating GABAergic neurotransmission to produce sedative, anxiolytic, anticonvulsant, and skeletal muscle relaxant effects [3]. While not approved in the United States or Canada [3], Cinolazepam is prescribed in certain European countries, primarily for short-term management of insomnia [1]. Its high oral bioavailability (90-100%) [1] and specific metabolic profile distinguish it from other benzodiazepine hypnotics in research and forensic applications.

Why Substituting Cinolazepam with Another Benzodiazepine Hypnotic Compromises Research Reproducibility


Generic substitution among benzodiazepine hypnotics is scientifically unsound due to marked heterogeneity in pharmacokinetic profiles and metabolic pathways. While many benzodiazepines share a common mechanism of action, their elimination half-lives vary dramatically—from ultrashort (triazolam, 1.5-5.5 hours [1]) to long (flurazepam's active metabolite, 40-250 hours [2])—directly impacting residual sedation, rebound insomnia potential, and accumulation risk. Furthermore, the presence or absence of pharmacologically active metabolites critically influences both efficacy and toxicity [3]. Cinolazepam's specific metabolic fingerprint, characterized by three hepatocyte-derived metabolites including glucuronides and N-(hydroxyethyl) derivatives [4], differs qualitatively and quantitatively from comparators like flurazepam (six metabolites) or fludiazepam (two metabolites) [4]. These inter-compound variations preclude simple interchangeability and necessitate compound-specific validation in research settings.

Quantitative Differentiation of Cinolazepam (75696-02-5) from Key Benzodiazepine Hypnotic Comparators


Cinolazepam Preserves REM Sleep and Deep Sleep Architecture Unlike Flurazepam

In a double-blind, placebo-controlled sleep laboratory study of 20 young normal subjects with traffic-noise-induced situational insomnia, 40 mg cinolazepam administered orally preserved sleep architecture. Specifically, sleep stages S3, S4, and SREM (rapid eye movement) remained unchanged from baseline, while only superficial sleep stage S1 decreased and S2 increased [1]. This preservation of deep and REM sleep contrasts with flurazepam, which has been reported to significantly suppress REM sleep and slow-wave sleep (S3/S4) in multiple polysomnographic studies [2].

Sleep architecture Polysomnography REM sleep Benzodiazepine hypnotics

Cinolazepam Demonstrates 90-100% Oral Bioavailability: A High and Consistent Absorption Profile

Cinolazepam exhibits near-complete oral bioavailability of 90-100% [1]. This high absorption efficiency contrasts with the more variable bioavailability of other benzodiazepine hypnotics. For example, triazolam demonstrates approximately 44-53% absolute bioavailability due to significant first-pass metabolism [2], and temazepam exhibits slower and less predictable absorption with peak plasma concentrations at 2-3 hours post-dose [3].

Pharmacokinetics Bioavailability Oral absorption Drug formulation

Cinolazepam Metabolized to Three Distinct Metabolites: A Simplified Metabolic Profile Compared to Flurazepam

In human hepatocyte incubation studies (5 μmol/L drug concentration) analyzed by LC-HRMS, cinolazepam produced three detectable metabolites: glucuronides and N-(hydroxyethyl) derivatives [1]. In contrast, flurazepam generated six metabolites including N-(hydroxyethyl), desethyl, and didesethyl derivatives [1]. This simplified metabolic profile may reduce the potential for complex drug-drug interactions and facilitate more straightforward analytical detection in forensic and clinical monitoring [1].

Drug metabolism Hepatocyte incubation LC-HRMS Forensic toxicology

Cinolazepam Exhibits Intermediate 9-Hour Half-Life: A Balanced Pharmacokinetic Window

Cinolazepam has a reported elimination half-life of 9 hours in healthy adults [1]. This intermediate half-life positions it between ultrashort-acting agents like triazolam (1.5-5.5 hours [2]) and long-acting agents like flurazepam (parent half-life 2.3 hours, but active metabolite half-life 40-250 hours [3]). The 9-hour half-life is sufficient to maintain sleep throughout the night while minimizing the risk of next-day residual sedation (hangover) reported with longer-acting benzodiazepines .

Elimination half-life Pharmacokinetics Sleep maintenance Next-day residual effects

Validated Research and Industrial Applications for Cinolazepam Based on Quantitative Differentiation Evidence


Forensic Toxicology Reference Standard for Benzodiazepine Identification

Cinolazepam serves as a high-purity analytical reference material for LC-HRMS and GC-MS method development in forensic toxicology laboratories. Its distinct metabolic profile (three hepatocyte-derived metabolites: glucuronides and N-(hydroxyethyl) derivatives [1]) enables definitive differentiation from other benzodiazepines in seized drug analysis and post-mortem toxicology. The compound's 90-100% oral bioavailability and 9-hour half-life [2] provide reproducible pharmacokinetic parameters for method validation.

Sleep Research Reference Compound for Studies of Sleep Architecture Preservation

Cinolazepam is a valuable reference compound for polysomnographic studies investigating hypnotic agents that preserve physiological sleep architecture. Clinical evidence demonstrates that 40 mg cinolazepam maintains S3, S4, and SREM sleep stages unchanged from baseline [3], making it an appropriate comparator for evaluating novel hypnotics that claim minimal disruption of normal sleep patterns. This property is particularly relevant for studies of next-day cognitive function and sleep-dependent memory consolidation.

In Vitro Metabolism Studies Using Human Hepatocyte Models

Cinolazepam is suitable for in vitro drug metabolism investigations using pooled human hepatocytes or liver microsomes. Its metabolic fate has been well-characterized: at 5 μmol/L concentration, it produces three metabolites amenable to LC-HRMS detection [1]. This simplified metabolic profile, in contrast to flurazepam's six metabolites [1], reduces analytical interference and facilitates clearer interpretation of metabolic pathway data. Researchers studying CYP450-mediated biotransformation or phase II conjugation reactions can utilize Cinolazepam as a model benzodiazepine substrate.

Pharmacokinetic Modeling of Intermediate Half-Life Hypnotics

Cinolazepam's 9-hour elimination half-life and high oral bioavailability [2] position it as an ideal reference compound for pharmacokinetic/pharmacodynamic (PK/PD) modeling of intermediate-acting hypnotic agents. Its profile—longer than triazolam (1.5-5.5 hours) but lacking the extended active metabolite accumulation of flurazepam (40-250 hours) [4]—allows researchers to study the therapeutic window that optimizes sleep maintenance while minimizing next-day residual effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cinolazepam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.